4-Amino-5-fluoro-2-methylpyridine

Description

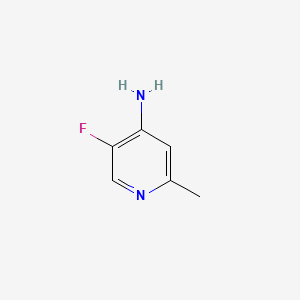

4-Amino-5-fluoro-2-methylpyridine (CAS: 1211590-22-5, MFCD16556236) is a substituted pyridine derivative with the molecular formula C₆H₇FN₂ and a molecular weight of 126.14 g/mol. Its structure features an amino group (-NH₂) at position 4, a fluorine atom (-F) at position 5, and a methyl group (-CH₃) at position 2 of the pyridine ring. This compound is synthesized for applications in pharmaceutical and agrochemical research, where fluorine and amino substitutions are critical for modulating electronic properties and bioactivity .

Properties

IUPAC Name |

5-fluoro-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCCFTSJZJJSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679877 | |

| Record name | 5-Fluoro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-22-5 | |

| Record name | 5-Fluoro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoro-2-methylpyridine typically involves the introduction of fluorine and amino groups onto the pyridine ring. One common method includes the diazotization of 2-amino-5-nitropyridine followed by a Schiemann reaction to introduce the fluorine atom. The nitro group is then reduced to an amino group, and the methyl group is introduced via alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas for reduction.

Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products Formed:

Substitution Reactions: Formation of various substituted pyridines.

Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Amino-5-fluoro-2-methylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and cellular pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

The following table highlights key structural differences and electronic effects between 4-Amino-5-fluoro-2-methylpyridine and related compounds:

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₆H₇FN₂ | -CH₃ (2), -NH₂ (4), -F (5) | Amino, Fluoro, Methyl | 126.14 |

| 4-Amino-2-chloro-5-methylpyridine | C₆H₇ClN₂ | -CH₃ (5), -NH₂ (4), -Cl (2) | Amino, Chloro, Methyl | 142.59 |

| 2-Amino-5-fluoronicotinic acid | C₆H₅FN₂O₂ | -COOH (3), -NH₂ (2), -F (5) | Carboxylic Acid, Amino, Fluoro | 156.12 |

| 3-Amino-2-(4-fluorophenoxy)pyridine | C₁₁H₉FN₂O | -NH₂ (3), -O-C₆H₄-F (2) | Phenoxy, Amino, Fluoro | 216.20 |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in this compound is strongly electron-withdrawing, polarizing the pyridine ring and enhancing reactivity in electrophilic substitutions.

- Substituent Position Effects: The methyl group at position 2 in this compound introduces steric hindrance, which may reduce rotational freedom compared to 3-Amino-2-(4-fluorophenoxy)pyridine, where a flexible phenoxy group occupies position 2 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (Polarity) | IR Spectral Features (cm⁻¹) |

|---|---|---|---|

| This compound | Not reported | Moderate (lipophilic) | ~3300-3500 (N-H), ~2900 (C-H), ~1250 (C-F) |

| 4-Amino-2-chloro-5-methylpyridine | Not reported | Low (lipophilic) | ~3300 (N-H), ~750 (C-Cl) |

| 2-Amino-5-fluoronicotinic acid | Not reported | High (polar) | ~3300 (N-H), ~1700 (C=O), ~1250 (C-F) |

| Hexahydroquinoline Derivatives* | 259–292 | Variable | ~1670 (C=O), ~2200 (-CN), ~1250 (C-O-C) |

*Data from hexahydroquinoline analogs in .

Key Observations :

- Solubility: The methyl group in this compound increases lipophilicity compared to 2-Amino-5-fluoronicotinic acid, which has a polar carboxylic acid group. This difference impacts bioavailability and membrane permeability in drug design .

- Spectroscopy: The C-F stretch in this compound (~1250 cm⁻¹) is characteristic, while 4-Amino-2-chloro-5-methylpyridine exhibits a distinct C-Cl stretch (~750 cm⁻¹) .

Biological Activity

4-Amino-5-fluoro-2-methylpyridine (AFMP) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula CHFN, exhibits a range of pharmacological properties, including antimicrobial and anticancer effects. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: CHFN

- Molecular Weight: Approximately 126.13 g/mol

- CAS Number: 1211590-22-5

The presence of both an amino group and a fluorine atom in its structure contributes to its unique reactivity and biological activity.

The biological activity of AFMP is largely attributed to its interaction with various biological targets, influenced by the electron-withdrawing effect of the fluorine atom. This can modulate enzymatic activities and cellular pathways, leading to therapeutic effects. Key mechanisms include:

- Enzyme Inhibition: AFMP may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction: The compound has been shown to interact with various receptors, potentially influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

AFMP has demonstrated significant antimicrobial properties in several studies. Its efficacy against various bacterial strains highlights its potential as a lead compound for antibiotic development. For instance:

- In Vitro Studies: AFMP was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Mechanism: The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other known antibiotics .

Anticancer Properties

Research has indicated that AFMP may possess anticancer activity through several proposed mechanisms:

- Cell Cycle Arrest: Studies suggest that AFMP can induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction: AFMP has been observed to trigger apoptotic pathways in certain cancer cell lines, leading to increased cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of AFMP:

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial activity against specific bacterial strains.

- Findings: AFMP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

- Conclusion: The compound shows potential as a candidate for developing new antibiotics.

- Anticancer Activity Study :

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into the unique biological profile of AFMP. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group at 4-position; Fluorine at 5-position | Antimicrobial, Anticancer |

| 2-Amino-5-fluoropyridine | Amino group at 2-position; Fluorine at 5-position | Moderate antimicrobial activity |

| 5-Fluoro-2-methylpyrimidin-4-amine | Fluorine at 5-position; Amino group at 4-position | Limited antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.